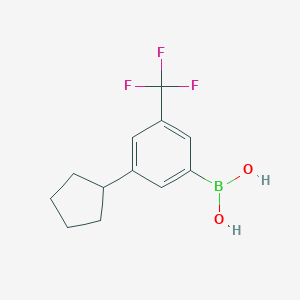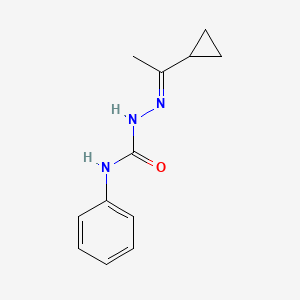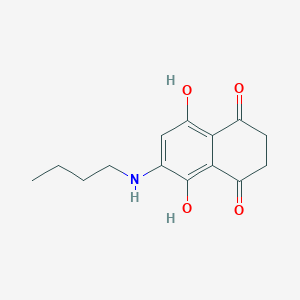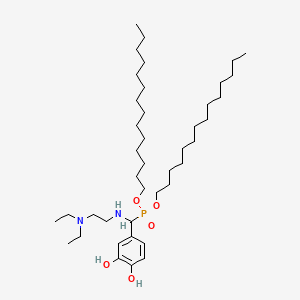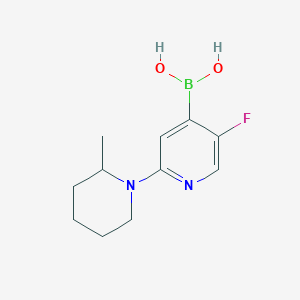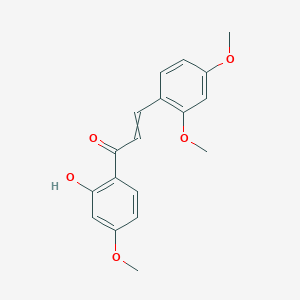![molecular formula C70H107N5O56 B14081268 6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14081268.png)
6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hyaluronate Decasaccharide is a fragment of hyaluronic acid, a naturally occurring glycosaminoglycan found in connective, epithelial, and neural tissues. This decasaccharide consists of ten repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. Hyaluronic acid is known for its viscoelastic properties and its ability to retain water, making it a crucial component in various biological processes and medical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hyaluronate Decasaccharide can be synthesized through enzymatic digestion of high molecular weight hyaluronic acid using hyaluronidase. This enzyme cleaves the glycosidic bonds, producing oligosaccharides of defined lengths, including decasaccharides . The reaction typically occurs under mild conditions, with the enzyme acting at physiological pH and temperature.
Industrial Production Methods: Industrial production of hyaluronic acid and its fragments often involves microbial fermentation. Strains of bacteria such as Streptococcus zooepidemicus are commonly used. The fermentation process is optimized to produce high yields of hyaluronic acid, which is then purified and enzymatically digested to obtain specific oligosaccharides .
Analyse Des Réactions Chimiques
Types of Reactions: Hyaluronate Decasaccharide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the glucuronic acid units.
Reduction: Reduction reactions can target the carbonyl groups in the glucuronic acid.
Substitution: Substitution reactions can introduce functional groups at specific positions on the sugar units.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for selective oxidation of vicinal diols.
Reduction: Sodium borohydride is often employed for reducing carbonyl groups.
Substitution: Various reagents, such as acyl chlorides or alkyl halides, can be used under basic conditions to introduce new functional groups.
Major Products: The major products of these reactions include oxidized, reduced, or substituted hyaluronate decasaccharides, which can have altered physical and chemical properties .
Applications De Recherche Scientifique
Hyaluronate Decasaccharide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of hyaluronic acid.
Biology: It plays a role in cell signaling and interaction studies, particularly in understanding the extracellular matrix.
Medicine: Hyaluronate Decasaccharide is investigated for its potential in wound healing, tissue engineering, and as a drug delivery vehicle.
Industry: It is used in the formulation of cosmetics and skincare products due to its hydrating properties.
Mécanisme D'action
Hyaluronate Decasaccharide exerts its effects primarily through interactions with cell surface receptors such as CD44 and RHAMM. These interactions can activate various signaling pathways involved in cell proliferation, migration, and inflammation. The decasaccharide can also modulate the activity of enzymes and other proteins in the extracellular matrix, influencing tissue repair and regeneration .
Comparaison Avec Des Composés Similaires
Chondroitin Sulfate: Another glycosaminoglycan with similar structural properties but contains sulfate groups.
Dermatan Sulfate: Similar to chondroitin sulfate but with different sulfation patterns.
Heparan Sulfate: Contains more complex sulfation and is involved in different biological processes.
Uniqueness: Hyaluronate Decasaccharide is unique due to its specific size and lack of sulfation, which gives it distinct physical and biological properties. Its ability to interact with specific receptors and modulate cellular processes makes it a valuable tool in research and therapeutic applications .
Propriétés
Formule moléculaire |
C70H107N5O56 |
|---|---|
Poids moléculaire |
1914.6 g/mol |
Nom IUPAC |
6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C70H107N5O56/c1-12(82)71-17(6-76)43(27(88)18(87)7-77)118-67-39(100)34(95)48(53(128-67)58(106)107)123-63-24(73-14(3)84)45(29(90)20(9-79)115-63)120-69-41(102)36(97)50(55(130-69)60(110)111)125-65-26(75-16(5)86)47(31(92)22(11-81)117-65)122-70-42(103)37(98)51(56(131-70)61(112)113)126-64-25(74-15(4)85)46(30(91)21(10-80)116-64)121-68-40(101)35(96)49(54(129-68)59(108)109)124-62-23(72-13(2)83)44(28(89)19(8-78)114-62)119-66-38(99)32(93)33(94)52(127-66)57(104)105/h6,17-56,62-70,77-81,87-103H,7-11H2,1-5H3,(H,71,82)(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,104,105)(H,106,107)(H,108,109)(H,110,111)(H,112,113) |
Clé InChI |
MFGYLKSHPJKCDO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC7C(C(OC(C7O)CO)OC8C(C(C(OC8C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC9C(C(C(C(O9)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14081190.png)

![5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081202.png)
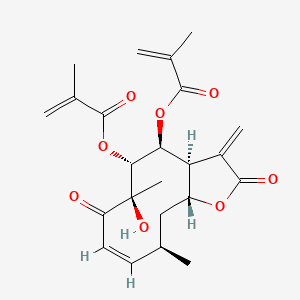
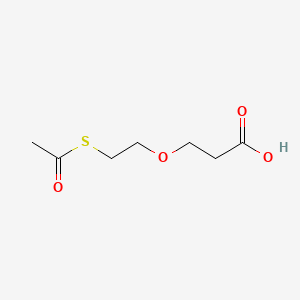
![2,3,4,5-Tetrakis[(4-hydroxybenzoyl)oxy]pentyl 4-hydroxybenzoate](/img/structure/B14081217.png)
![Ethyl 3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14081218.png)
